![molecular formula C15H16FN3O4S2 B6503529 ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate CAS No. 1396872-05-1](/img/structure/B6503529.png)
ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
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Overview
Description
Thiazolo-pyridine derivatives are a class of organic compounds that contain a thiazole ring (a ring with one sulfur and one nitrogen atom) and a pyridine ring (a ring with one nitrogen atom). They are part of a larger class of compounds known as heterocycles, which are rings that contain at least one atom that is not carbon .
Synthesis Analysis
The synthesis of thiazolo-pyridine derivatives often involves multicomponent reactions. For example, one method involves the cyclization of dihydropyrimidine-2-thiones with dielectrophilic building blocks . The exact synthesis process can vary depending on the specific substituents present in the compound .Molecular Structure Analysis
The molecular structure of thiazolo-pyridine derivatives can be determined using techniques such as one- and two-dimensional NMR and IR spectroscopy . The exact structure will depend on the specific substituents present in the compound.Chemical Reactions Analysis
Thiazolo-pyridine derivatives can undergo various chemical reactions, such as electrophilic substitution reactions . The exact reactions that a specific compound can undergo will depend on its structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo-pyridine derivatives can be influenced by factors such as their structure and the specific substituents they contain. These properties can be determined using various analytical techniques .Scientific Research Applications
Antifibrotic Activity
- Sorafinib : A vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibitor, sorafinib, reduced collagen deposition in a liver fibrosis model .
- HOE-077 : A prodrug of pyridine-2,4-dicarboxylic acid, it inhibits collagen synthesis in rat and dog models by inactivating hepatic stellate cells .
- Thiazole Derivatives : Compounds like ethyl 3,4-dihydroxybenzoate and S4682 effectively inhibit collagen synthesis in keloid fibroblasts or chronic hepatic injury models .
Inhibition of Collagen Synthesis: Several compounds, including ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate, have been investigated for their ability to inhibit collagen synthesis. For example:
Anti-fibrotic Mechanisms: Some thiazole-based compounds, such as 2-(benzo[d][1,3]dioxol-5-yl)thiazole, display anti-fibrotic activity by blocking transforming growth factor-β1 (TGF-β1) expression in hepatic stellate cells .
Other Potential Applications
While antifibrotic activity stands out, ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate may have additional applications, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor effects. However, further research is needed to explore these areas fully .
Mechanism of Action
Target of Action
It is known that thiazolo[4,5-b]pyridines, a class of compounds to which our molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
The interaction of thiazolo[4,5-b]pyridines with their targets often results in a variety of physiological effects, contributing to their multifaceted pharmacological profile .
Biochemical Pathways
Given the broad spectrum of activities exhibited by thiazolo[4,5-b]pyridines, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a range of activities including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . These effects suggest that the compound could induce changes at both the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
ethyl N-[5-(2-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S2/c1-2-23-15(20)18-14-17-11-7-8-19(9-12(11)24-14)25(21,22)13-6-4-3-5-10(13)16/h3-6H,2,7-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRATYDDYXWIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate |
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